molecular formula C23H18FN5O B11464160 7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11464160
M. Wt: 399.4 g/mol
InChI Key: KKEUNMMVYMWOGT-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved by cyclization reactions involving anthranilic acid derivatives.

    Introduction of the 4-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the 4-methylquinazolin-2-yl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the quinazolinone core.

    Reduction: Reduction reactions could be used to modify the quinazolinone ring or other functional groups.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, this compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, thereby modulating biological pathways. The molecular targets might include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These include compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.

    Fluorophenyl derivatives: Compounds such as 4-fluorophenylacetic acid and 4-fluorophenylalanine.

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other quinazolinone or fluorophenyl derivatives.

Properties

Molecular Formula

C23H18FN5O

Molecular Weight

399.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H18FN5O/c1-13-17-4-2-3-5-19(17)27-23(26-13)29-22-25-12-18-20(28-22)10-15(11-21(18)30)14-6-8-16(24)9-7-14/h2-9,12,15H,10-11H2,1H3,(H,25,26,27,28,29)

InChI Key

KKEUNMMVYMWOGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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